molecular formula C17H16N2O7 B3698237 METHYL 4-(4,5-DIMETHOXY-2-NITROBENZAMIDO)BENZOATE

METHYL 4-(4,5-DIMETHOXY-2-NITROBENZAMIDO)BENZOATE

Cat. No.: B3698237
M. Wt: 360.3 g/mol
InChI Key: QSHUQGZPQRQIAG-UHFFFAOYSA-N
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Description

Methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is a chemical compound with the molecular formula C16H16N2O7. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a nitrobenzamido group and methoxy substituents on the benzene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate typically involves the nitration of methyl 4,5-dimethoxybenzoate followed by amide formation. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The resulting nitro compound is then reacted with 4-aminobenzoic acid under appropriate conditions to form the amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 4-(4,5-dimethoxy-2-aminobenzamido)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4,5-dimethoxy-2-nitrobenzamido)benzoic acid.

Scientific Research Applications

Methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The methoxy groups and amide linkage contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-nitrobenzoate: A precursor in the synthesis of methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate.

    4-(4,5-dimethoxy-2-nitrobenzamido)benzoic acid: A hydrolysis product of the ester compound.

    Methyl 4-(4,5-dimethoxy-2-aminobenzamido)benzoate: A reduction product of the nitro compound.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c1-24-14-8-12(13(19(22)23)9-15(14)25-2)16(20)18-11-6-4-10(5-7-11)17(21)26-3/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHUQGZPQRQIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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